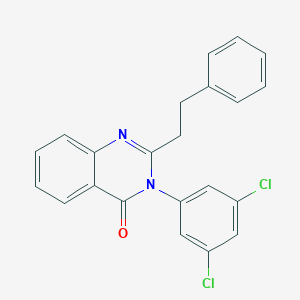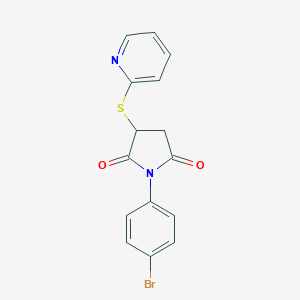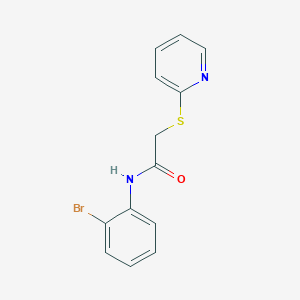
3-(2-Chlorophenyl)-5-{2-(cyclohexylsulfanyl)-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenyl)-5-{2-(cyclohexylsulfanyl)-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C22H19ClN2O3S3 and its molecular weight is 491.1g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Chlorophenyl)-5-{2-(cyclohexylsulfanyl)-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chlorophenyl)-5-{2-(cyclohexylsulfanyl)-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
- Synthesized 2-thioxo-4-thiazolidinones have demonstrated significant in vitro antimicrobial activities against various bacterial and fungal strains. These include novel 2-thioxo-4-thiazolidinone derivatives and their evaluation as potential antibacterial and antifungal agents. Specific compounds within this category have shown promising results in laboratory settings, indicating their potential in developing new antimicrobial agents (El-Gaby et al., 2009).
Supramolecular Self-Assembly
- Thioxothiazolidinone derivatives exhibit interesting supramolecular self-assembly properties driven by hydrogen bonding and diverse π–hole interactions. This characteristic is crucial in the development of novel materials and substances with specific molecular configurations (Andleeb et al., 2017).
Anticancer Potential
- Certain 4-thiazolidinone derivatives have been synthesized and evaluated for their anticancer potentials. These compounds have shown varying levels of efficacy in inhibiting the growth of cancer cells, highlighting their potential role in cancer therapy (Deep et al., 2016).
Structural Analysis
- The molecular structure of these compounds has been investigated using various techniques like X-ray diffraction and DFT calculations. Understanding the structure is vital for exploring their applications in different fields of science and technology (Benhalima et al., 2011).
Synthesis and Reaction Studies
- Studies on the synthesis and reactions of 4-thiazolidinones have provided insights into the scope of reactions of these compounds with different ions and their potential applications in creating new chemical entities (Omar et al., 2008).
Additional Applications
- These compounds have shown diverse applications, including their use in synthesizing linked heterocyclic compounds with antimicrobial properties, and their role in the development of new pharmacological agents (Sanjeeva Reddy et al., 2010).
Propriétés
IUPAC Name |
(5Z)-3-(2-chlorophenyl)-5-[(2-cyclohexylsulfanyl-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S3/c23-17-8-4-5-9-18(17)24-21(26)20(31-22(24)29)13-14-12-15(25(27)28)10-11-19(14)30-16-6-2-1-3-7-16/h4-5,8-13,16H,1-3,6-7H2/b20-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTJXENTPYVVPF-MOSHPQCFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-[4-(2-methylpropyl)phenyl]-1-[4-[2-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B371297.png)
![[({[(3-Chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)amino]acetic acid](/img/structure/B371298.png)
![N-(3-Chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B371301.png)
![N-(3,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B371302.png)

![1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione](/img/structure/B371305.png)



![2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide](/img/structure/B371311.png)
![4-{[4-(Octanoyloxy)phenyl]thio}phenyl octanoate](/img/structure/B371314.png)
![2-[(4-Methylphenyl)thio]-5-nitrobenzyl octanoate](/img/structure/B371315.png)
![Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate](/img/structure/B371316.png)